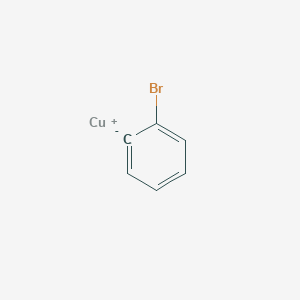bromobenzene;copper(1+)
CAS No.: 149098-20-4
Cat. No.: VC19119102
Molecular Formula: C6H4BrCu
Molecular Weight: 219.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 149098-20-4 |
|---|---|
| Molecular Formula | C6H4BrCu |
| Molecular Weight | 219.55 g/mol |
| IUPAC Name | bromobenzene;copper(1+) |
| Standard InChI | InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |
| Standard InChI Key | SCKZGKSDJUWCCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C([C-]=C1)Br.[Cu+] |
Introduction
Structural and Electronic Properties of Bromobenzene and Copper(I)
Molecular Architecture of Bromobenzene
Bromobenzene adopts a planar aromatic structure with a carbon-bromine bond length of approximately 1.89 Å, longer than typical carbon-hydrogen bonds (1.09 Å) due to bromine’s larger atomic radius. The electronegative bromine atom induces partial positive charge on the ortho and para positions of the benzene ring, making these sites susceptible to electrophilic attack. This electronic configuration is critical in reactions such as Ullmann coupling and Buchwald-Hartwig amination, where bromobenzene acts as an arylating agent .
Coordination Chemistry of Copper(I)
Synthetic Methodologies Involving Bromobenzene and Copper(I)
Eco-Friendly Synthesis of Bromobenzene
Traditional bromobenzene synthesis relies on brominating benzene with liquid bromine (Br₂) and Lewis acids like FeBr₃, but this method generates hazardous waste. A greener approach involves in situ generation of hypobromous acid (HOBr) from sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a 2:1 molar ratio, activated by mineral acids (H₂SO₄, HCl) :
The electrophilic HOBr reacts with benzene at 50–80°C in the presence of a phase-transfer catalyst (e.g., sodium lauryl sulfate), yielding bromobenzene with up to 90% efficiency . This method eliminates toxic bromine gas and reduces byproduct formation.
Table 1: Optimization of Bromobenzene Synthesis
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 50–80°C | 75–90 |
| Benzene:Bromine Ratio | 5:1 | 85 |
| Acid Addition Rate | 2–7 mL/hour (H₂SO₄) | 88 |
| Reaction Time | 20–48 hours | 90 |
Copper(I)-Catalyzed Cross-Coupling Reactions
Copper(I) complexes mediate cross-couplings between bromobenzene and nucleophiles (e.g., phenols, amines). For instance, the synthesis of diaryl ethers from bromobenzene and phenol proceeds via a catalytic cycle involving:
-
Oxidative Addition: Cu⁺ inserts into the C-Br bond, forming a Cu(III)-aryl intermediate.
-
Transmetalation: The aryl group transfers to the oxygen nucleophile.
-
Reductive Elimination: The diaryl ether product releases, regenerating Cu⁺ .
Using 2.5 mol% aminoarenethiolato-copper(I) precatalysts in N-methylpyrrolidinone (NMP) at 160°C, diaryl ether yields exceed 95% . Steric and electronic modifications to the copper ligand backbone (e.g., naphthyl vs. phenyl substituents) fine-tune activity, with bulky groups improving selectivity .
Mechanistic Insights into Copper(I)-Bromobenzene Interactions
Oxidative Addition Pathways
Density functional theory (DFT) studies reveal that Cu⁺ undergoes oxidative addition with bromobenzene via a concerted three-center transition state, where the C-Br bond breaks as Cu⁺ binds to both carbon and bromine. This step is rate-determining, with activation energies ranging from 20–25 kcal/mol depending on solvent polarity.
Role of Ligands in Stabilizing Intermediates
Aminoarenethiolato ligands (e.g., SAr⁻) stabilize Cu(I) intermediates through σ-donation and π-backbonding, preventing disproportionation to Cu⁰ and Cu²⁺ . Electrospray ionization mass spectrometry (ESI-MS) of reaction mixtures identifies key intermediates such as [Cu(PhSAr)₂]⁺, which facilitate aryl transfer to nucleophiles .
Applications in Pharmaceutical and Material Chemistry
Drug Intermediate Synthesis
Bromobenzene/copper(I) systems enable scalable production of aryl ethers and amines, key motifs in NSAIDs (e.g., naproxen) and antiviral agents. For example, coupling bromobenzene with 4-aminophenol yields paracetamol precursors with 92% efficiency under microwave irradiation .
Polymer and Coordination Complex Fabrication
Copper(I)-catalyzed arylations produce conjugated polymers for OLEDs. Poly(p-phenylene oxide) synthesized via Ullmann coupling exhibits a bandgap of 3.1 eV, suitable for blue-light emission.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume